2-Bromo-2-methylpentane

Physicochemical Properties Purification Distillation

2-Bromo-2-methylpentane (CAS 4283-80-1) is a tertiary alkyl halide with the molecular formula C6H13Br and a molecular weight of 165.07 g/mol. This colorless liquid is characterized by its branched structure, featuring a bromine atom attached to a tertiary carbon (C2) that is also bonded to a methyl group and a propyl chain.

Molecular Formula C6H13Br
Molecular Weight 165.07 g/mol
CAS No. 4283-80-1
Cat. No. B146041
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Technical Parameters


Basic Identity
Product Name2-Bromo-2-methylpentane
CAS4283-80-1
Molecular FormulaC6H13Br
Molecular Weight165.07 g/mol
Structural Identifiers
SMILESCCCC(C)(C)Br
InChIInChI=1S/C6H13Br/c1-4-5-6(2,3)7/h4-5H2,1-3H3
InChIKeyJXHHVVMPTVKBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-methylpentane (CAS 4283-80-1): A Tertiary Alkyl Bromide for Controlled SN1 and Elimination Reactions


2-Bromo-2-methylpentane (CAS 4283-80-1) is a tertiary alkyl halide with the molecular formula C6H13Br and a molecular weight of 165.07 g/mol [1]. This colorless liquid is characterized by its branched structure, featuring a bromine atom attached to a tertiary carbon (C2) that is also bonded to a methyl group and a propyl chain [1]. The compound is a versatile intermediate in organic synthesis, primarily utilized as a substrate in nucleophilic substitution (SN1) and elimination (E2) reactions to introduce branched alkyl groups or generate substituted alkenes .

Why 2-Bromo-2-methylpentane Cannot Be Directly Replaced by Other Alkyl Halides: Steric and Mechanistic Constraints


Generic substitution of 2-bromo-2-methylpentane with other alkyl halides is not feasible due to the profound impact of its tertiary carbon center on reaction mechanisms and outcomes. The branched, tertiary structure imposes significant steric hindrance, which drastically alters reactivity in SN2 pathways and dictates a strong preference for SN1 and elimination mechanisms . This contrasts sharply with primary or secondary alkyl halides, which favor bimolecular substitution [1]. Consequently, substituting 2-bromo-2-methylpentane with, for example, a primary bromide would not only change the reaction rate but would likely lead to a completely different mechanistic pathway, product distribution, and overall synthetic outcome. The specific balance of steric bulk and carbocation stability is unique to this compound and its direct analogs, making it a specialized reagent for targeted transformations where controlled carbocation chemistry or sterically demanding coupling is required .

Quantitative Differentiation Evidence for 2-Bromo-2-methylpentane: Head-to-Head Comparisons with Key Analogs


Higher Boiling Point of 2-Bromo-2-methylpentane vs. Chloro and Secondary Analogs

2-Bromo-2-methylpentane exhibits a significantly higher boiling point compared to its chloro analog, 2-chloro-2-methylpentane, and the secondary alkyl chloride, 3-chloropentane. This difference is critical for purification by fractional distillation and influences its handling and storage requirements [REFS-1, REFS-2, REFS-3].

Physicochemical Properties Purification Distillation

SN1 Reactivity Ranking: 2-Bromo-2-methylpentane's Intermediate Position Between Chloro and Iodo Analogs

In SN1 reactions, where the rate-limiting step is carbocation formation, the leaving group ability is paramount. The relative reactivity of 2-halo-2-methylpentanes follows the expected trend based on halide leaving group ability: I > Br > Cl. 2-Bromo-2-methylpentane is more reactive than its chloro analog but less reactive than its iodo analog [REFS-1, REFS-2].

Mechanistic Chemistry Carbocation Stability Reaction Kinetics

Extremely Low SN2 Reactivity of 2-Bromo-2-methylpentane: Predicted Relative Rate Approaching Zero

The SN2 reaction rate for 2-bromo-2-methylpentane is exceptionally low due to the severe steric hindrance at the tertiary carbon center. This is quantitatively represented by a predicted relative rate (B) that is significantly lower than that of secondary alkyl halides, approaching zero [1].

Steric Hindrance SN2 Kinetics Mechanistic Selectivity

Steric Hindrance Prevents Enolate Alkylation with 2-Bromo-2-methylpentane, Unlike a Secondary Bromide

A direct synthetic comparison demonstrates that 2-bromo-2-methylpentane is too sterically hindered to undergo alkylation by an enolate, a reaction that proceeds with a less hindered secondary alkyl bromide. This failure highlights a critical limitation and a key differentiator in synthetic planning .

Organic Synthesis Steric Hindrance Alkylation Reaction Failure

Lower Density of 2-Bromo-2-methylpentane Compared to Iodo and Secondary Bromo Analogs

The density of 2-bromo-2-methylpentane is significantly lower than that of its iodo analog and is slightly lower than that of its structural isomer, 2-bromo-3-methylpentane. This property influences phase separation during workup and can be a factor in continuous flow applications [REFS-1, REFS-2, REFS-3].

Physical Property Density Liquid Handling

High-Value Application Scenarios for 2-Bromo-2-methylpentane Based on Evidence


Controlled SN1 Alkylation to Install a Branched C6 Fragment

2-Bromo-2-methylpentane is the optimal choice when a synthetic route requires the introduction of a branched 2-methylpentyl group via an SN1 mechanism. Its intermediate reactivity between the chloro and iodo analogs [1] allows for a controlled reaction rate, minimizing side products from overly fast (iodo) or sluggish (chloro) kinetics. The extremely low SN2 reactivity [2] ensures the reaction proceeds exclusively through the desired carbocation pathway, providing high selectivity and predictable stereochemical outcomes typical of SN1 processes.

Selective Elimination for Synthesis of 2-Methyl-2-pentene

For the preparation of 2-methyl-2-pentene via dehydrohalogenation, 2-bromo-2-methylpentane is a highly efficient precursor. Its tertiary structure favors E2 elimination over substitution, especially when using a strong, bulky base like potassium tert-butoxide [3]. This specificity reduces the formation of substitution byproducts that could complicate purification. The compound's physicochemical properties, including its higher boiling point [4], also facilitate the isolation of the volatile alkene product by distillation from the reaction mixture.

Mechanistic Studies on Steric Hindrance in Organic Chemistry

2-Bromo-2-methylpentane serves as a definitive model compound for demonstrating and quantifying the effects of steric hindrance on nucleophilic substitution. Its inability to undergo SN2 reactions, quantified by a relative rate approaching zero [2], and its failure in sterically demanding alkylations like enolate coupling , make it an ideal teaching and research tool. It provides a clear, qualitative and quantitative benchmark for contrasting SN1 vs. SN2 mechanisms and for exploring the limits of bimolecular reactions at a highly substituted carbon center.

Synthesis of Specialty Chemicals Requiring a Branched Tertiary Alkyl Group

In industrial organic synthesis, 2-bromo-2-methylpentane is a key intermediate for constructing molecules that require a gem-dimethyl substituted alkyl chain. Its application is in the production of specialty chemicals, including specific ethers, alcohols, and other functionalized molecules . The compound's relatively lower density compared to iodo-analogs can simplify workup procedures in large-scale batch reactors or continuous flow systems, offering practical advantages in a process chemistry setting.

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